

3-chloro-N-(4-morpholinophenyl)propanamide electrophilicity explained

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Compound of Interest

Compound Name: 3-chloro-N-(4-morpholinophenyl)propanamide
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An In-Depth Technical Guide to the Electrophilicity and Covalent Reactivity of **3-chloro-N-(4-morpholinophenyl)propanamide**

Abstract

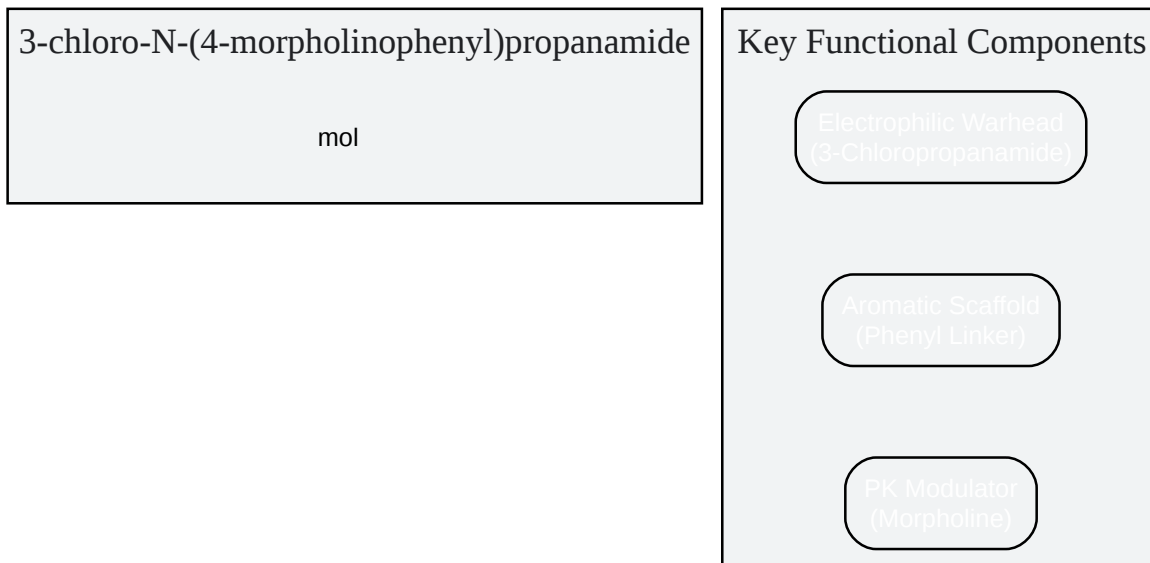
Targeted Covalent Inhibitors (TCIs) represent a validated and powerful modality in modern drug discovery, offering opportunities for enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. The efficacy of a TCI is fundamentally linked to the reactivity of its electrophilic "warhead," which must be finely tuned to ensure selective engagement with the intended biological target while minimizing off-target reactions. This guide provides a detailed examination of **3-chloro-N-(4-morpholinophenyl)propanamide**, a representative molecule featuring a chloroalkane-based electrophile. We will dissect its molecular architecture, explore the mechanistic underpinnings of its electrophilicity, present detailed protocols for its quantitative characterization, and discuss the broader implications for the design of next-generation covalent therapeutics.

Molecular Architecture: A Synthesis of Reactivity and Recognition

The structure of **3-chloro-N-(4-morpholinophenyl)propanamide** is a composite of three distinct functional domains, each contributing critically to its overall profile as a potential covalent inhibitor.

- **The Electrophilic Warhead (3-Chloropropanamide):** This is the reactive center of the molecule. The carbon atom bonded to the chlorine is electrophilic, rendered susceptible to nucleophilic attack by the electron-withdrawing nature of the adjacent amide carbonyl and the chlorine atom itself. This moiety is designed to form a stable covalent bond with a nucleophilic amino acid residue, most commonly a cysteine, within the target protein's binding site.
- **The Aromatic Scaffold (N-phenyl):** The central phenyl ring acts as a rigid linker, positioning the electrophilic warhead and the morpholine group in a defined three-dimensional orientation. This scaffold is the primary recognition element, forming non-covalent interactions (e.g., hydrophobic, pi-stacking) with the target protein that are essential for initial binding and affinity.
- **The Pharmacokinetic Modulator (4-Morpholino):** The morpholine group is a ubiquitous and highly valuable heterocycle in medicinal chemistry.^[1] Its inclusion is a strategic choice to impart favorable physicochemical properties. The morpholine ring can improve aqueous solubility, act as a hydrogen bond acceptor, and enhance metabolic stability, collectively improving the molecule's overall pharmacokinetic/pharmacodynamic (PK/PD) profile.^[2] In many central nervous system (CNS) drug candidates, the morpholine scaffold is utilized for its ability to strike a balance between lipophilicity and hydrophilicity, which is crucial for penetrating the blood-brain barrier.^[3]

Below is a diagrammatic representation of the molecule's structure and its key functional components.



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Caption: Molecular structure and functional decomposition.

Table 1: Calculated Physicochemical Properties

Property	Value	Significance
Molecular Formula	C ₁₃ H ₁₇ ClN ₂ O ₂	Defines elemental composition.
Molecular Weight	268.74 g/mol	Influences diffusion and membrane permeability.
XLogP3	1.8	Predicts lipophilicity and membrane permeability.
Hydrogen Bond Donors	1	Potential for specific interactions with target.
Hydrogen Bond Acceptors	4	Potential for specific interactions and solubility.
Topological Polar Surface Area	41.6 Å ²	Correlates with transport properties and BBB penetration.

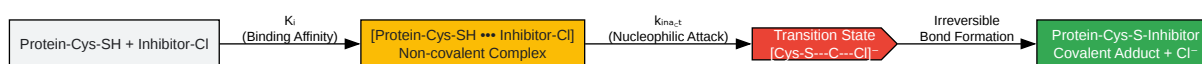
Data calculated using PubChem resources.

The Mechanism of Covalent Modification: An S_N2 Reaction

The primary mechanism by which **3-chloro-N-(4-morpholinophenyl)propanamide** exerts its covalent action is through an irreversible bimolecular nucleophilic substitution (S_N2) reaction. The electrophilic warhead of this class of compounds is highly reactive with thiols under physiological aqueous conditions.[4]

- **Initial Non-Covalent Binding:** The inhibitor first docks into the protein's binding pocket, driven by reversible, non-covalent interactions. This is a crucial step governed by the affinity constant, K_i .
- **Nucleophilic Attack:** A suitably positioned nucleophilic residue on the protein, typically the thiolate anion (S⁻) of a cysteine, attacks the electrophilic carbon atom bearing the chlorine.
- **Transition State:** A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group (chloride) are transiently associated with the carbon center.
- **Covalent Bond Formation:** The chloride ion is expelled as a leaving group, resulting in the formation of a stable thioether bond between the inhibitor and the protein. This step is irreversible and is characterized by the rate constant, k_{inact} .

The overall efficiency of this process is best described by the second-order rate constant, k_{inact}/K_i , which reflects both the initial binding affinity and the intrinsic reactivity of the electrophile.[5]



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Caption: The two-step mechanism of covalent inhibition.

Quantifying Electrophilic Reactivity: Experimental Protocols

A central challenge in covalent drug design is to engineer an electrophile that is reactive enough to bind its target efficiently but not so reactive that it causes widespread, indiscriminate off-target modifications. This requires precise, quantitative methods to characterize reactivity.

Protocol 1: Intact Protein Mass Spectrometry for Adduct Confirmation

Objective: To provide unambiguous evidence of covalent bond formation between the inhibitor and the target protein.

Methodology:

- Incubation: Incubate the purified target protein (e.g., at 10 μM) with a molar excess of **3-chloro-N-(4-morpholinophenyl)propanamide** (e.g., 50 μM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) for a defined period (e.g., 2 hours) at room temperature.
- Control Samples: Prepare two control samples: (a) protein only (apo) and (b) protein with a non-electrophilic control compound (e.g., 3-hydro-N-(4-morpholinophenyl)propanamide).
- Sample Cleanup: Desalt all samples using a C4 ZipTip or equivalent solid-phase extraction method to remove excess inhibitor and non-volatile salts.
- LC-MS Analysis: Analyze the samples via liquid chromatography-mass spectrometry (LC-MS). The LC step separates the protein from any remaining contaminants, and the MS provides a high-resolution mass measurement.
- Data Deconvolution: Deconvolute the resulting mass spectra to determine the intact mass of the protein in each sample.
- Validation: A successful covalent modification is confirmed by a mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor (minus HCl, which is lost in the reaction). The apo and control-treated samples should show no such mass shift.

Protocol 2: Kinetic Analysis using a Continuous Enzyme Assay

Objective: To determine the kinetic parameters K_i and k_{inact} , which define the efficiency of covalent inhibition.

Methodology:

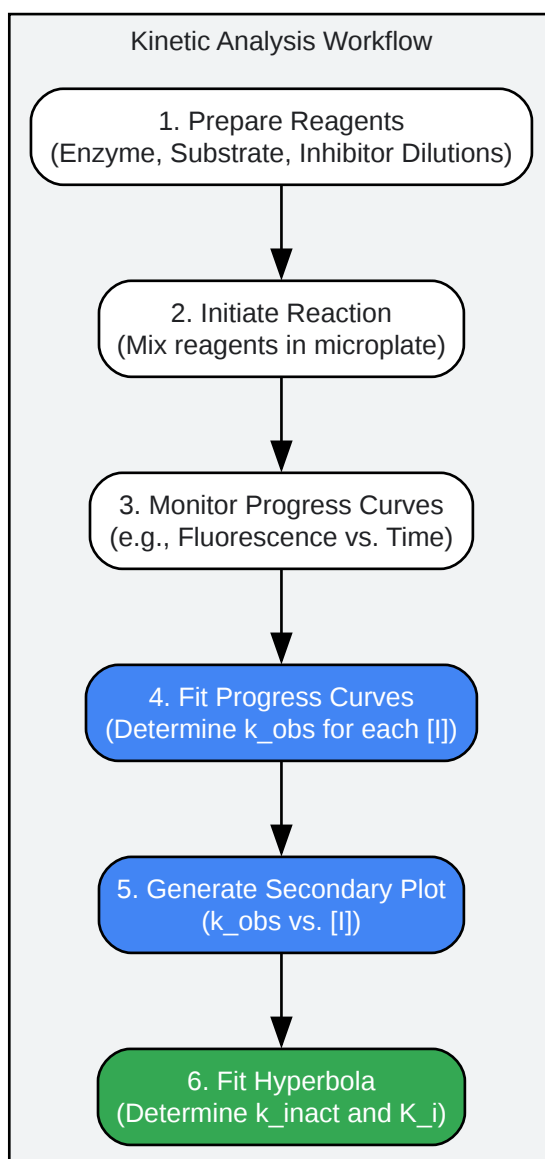
- Assay Setup: Utilize a continuous-readout assay that monitors the target protein's activity over time (e.g., a fluorescence-based assay where substrate turnover produces a fluorescent product).
- Reagent Preparation: Prepare serial dilutions of **3-chloro-N-(4-morpholinophenyl)propanamide** in the assay buffer. Also prepare the enzyme and substrate solutions.
- Reaction Initiation: In a microplate, add the inhibitor at various concentrations to the enzyme solution. Allow a brief pre-incubation if necessary. Initiate the reaction by adding the substrate.
- Data Acquisition: Immediately begin monitoring the signal (e.g., fluorescence) over time using a plate reader. Collect data points at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 60 minutes).
- Data Analysis:
 - Plot the product formation versus time for each inhibitor concentration. The resulting curves will show an initial velocity that decreases over time as the enzyme is progressively inactivated.
 - Fit each progress curve to the equation for irreversible inhibition (Equation 1) using non-linear regression software (e.g., GraphPad Prism) to obtain the observed rate of inactivation (k_{oes}) at each inhibitor concentration $[I]$.

$$\text{Equation 1: } [P] = (v_0 / k_{oes}) * (1 - e^{-(k_{oes} * t)})$$

- Plot the calculated k_{oes} values against the inhibitor concentration $[I]$. Fit this secondary plot to the hyperbolic equation for determining k_{inact} and K_i (Equation 2).

$$\text{Equation 2: } k_{oes} = k_{inact} * [I] / (K_i + [I])$$

- Self-Validation: The hyperbolic relationship between k_{oes} and $[I]$ is a hallmark of the two-step covalent inhibition mechanism and serves as an internal validation of the experimental model.^{[6][7]}



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Caption: Experimental workflow for determining covalent kinetic parameters.

Broader Implications in Drug Development

The study of molecules like **3-chloro-N-(4-morpholinophenyl)propanamide** provides critical insights for the broader field of covalent drug design.

- **Tunability of Reactivity:** The electrophilicity of the chloroacetamide warhead can be modulated through synthetic chemistry. For example, introducing electron-withdrawing or -donating groups on the adjacent phenyl ring can fine-tune the reactivity of the electrophilic carbon.[4] This allows for the optimization of the k_{inact}/K_i ratio to achieve a desired therapeutic window.
- **Balancing Potency and Selectivity:** While high reactivity can lead to potent target inhibition, it also increases the risk of off-target modifications and potential immunogenicity. The goal is to identify a "Goldilocks zone" of reactivity. Chloroacetamides are generally considered more reactive than acrylamides but offer the advantage of forming highly stable bonds, which is beneficial for target occupancy studies.[8]
- **The Scaffold's Role:** The non-covalent affinity (K_i) driven by the scaffold is just as important as the intrinsic reactivity (k_{inact}). A high-affinity scaffold ensures that the warhead is presented to the target nucleophile at a high effective concentration, allowing for the use of a less intrinsically reactive, and therefore potentially safer, electrophile.

Table 2: Comparison of Common Electrophilic Warheads

Warhead	Typical Nucleophile	Mechanism	Reversibility	Relative Reactivity	Key Considerations
Chloroacetamide	Cysteine	S _n 2	Irreversible	High	Potent, but may have higher off-target risk.[4][8]
Acrylamide	Cysteine	Michael Addition	Irreversible	Moderate	Widely used (e.g., Ibrutinib); reactivity is tunable.[9][10]
Vinyl Sulfone	Cysteine	Michael Addition	Irreversible	Moderate-High	Similar to acrylamides.
Nitrile	Cysteine	Covalent Reversible	Reversible	Low	Forms a thioimidate; allows for prolonged but not permanent inhibition.

*The resulting thioether bond is generally stable in vivo, rendering the inhibition functionally irreversible.

Conclusion

3-chloro-N-(4-morpholinophenyl)propanamide serves as an exemplary model for understanding the fundamental principles of targeted covalent inhibition. Its electrophilicity is a product of its distinct chemical architecture, governed by the 3-chloropropanamide warhead. The mechanism of action, a classic S_n2 reaction with a target nucleophile, can be precisely quantified through established biochemical and biophysical methods. The insights gained from

analyzing this and related structures—understanding the interplay between binding affinity and chemical reactivity, and the importance of pharmacokinetic modulators like the morpholine group—are essential for the rational design of safe and effective covalent medicines that can address some of the most challenging targets in human disease.

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